molecular formula C14H15NO3 B8189233 3-Oxo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid benzyl ester CAS No. 1965309-17-4

3-Oxo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid benzyl ester

Cat. No.: B8189233
CAS No.: 1965309-17-4
M. Wt: 245.27 g/mol
InChI Key: WKUWXTRDQFJJEN-UHFFFAOYSA-N
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Description

3-Oxo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid benzyl ester is a bicyclic compound that features a unique structure with potential applications in medicinal chemistry and drug design. This compound is characterized by its rigid bicyclic framework, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid benzyl ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes described above can be scaled up for larger production. The use of photocatalytic conditions and readily available starting materials makes this process potentially suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid benzyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

3-Oxo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid benzyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid benzyl ester is unique due to its specific functional groups and rigid bicyclic structure. This uniqueness allows it to serve as a versatile building block in drug design and other scientific research applications .

Properties

IUPAC Name

benzyl 3-oxo-6-azabicyclo[3.1.1]heptane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-13-7-11-6-12(8-13)15(11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUWXTRDQFJJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)CC1N2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801150505
Record name 6-Azabicyclo[3.1.1]heptane-6-carboxylic acid, 3-oxo-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801150505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965309-17-4
Record name 6-Azabicyclo[3.1.1]heptane-6-carboxylic acid, 3-oxo-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azabicyclo[3.1.1]heptane-6-carboxylic acid, 3-oxo-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801150505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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